molecular formula C21H24N2O4 B250414 N-[3-(propionylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide

N-[3-(propionylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide

Número de catálogo: B250414
Peso molecular: 368.4 g/mol
Clave InChI: XNQXCBGXOWDKTG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[3-(propionylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the signaling pathways of B cells, which play a critical role in the immune system. TAK-659 has shown promising results in preclinical studies as a potential treatment for various B cell-related diseases, including B cell malignancies and autoimmune disorders.

Mecanismo De Acción

N-[3-(propionylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide works by inhibiting the activity of BTK, which is a key enzyme involved in the signaling pathways of B cells. BTK is activated by various stimuli, including antigen binding to the B cell receptor (BCR), and plays a critical role in B cell proliferation, survival, and differentiation. This compound binds to the active site of BTK and prevents its activation, thereby blocking downstream signaling pathways and inhibiting B cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-tumor activity in preclinical models of B cell malignancies, including CLL, MCL, and DLBCL. In addition, this compound has been shown to reduce the production of autoantibodies in preclinical models of autoimmune disorders, including rheumatoid arthritis and lupus. This compound has also been shown to have a favorable safety profile in preclinical studies, with no significant toxicity observed at therapeutic doses.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of N-[3-(propionylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide is its specificity for BTK, which minimizes off-target effects and reduces the risk of toxicity. In addition, this compound has demonstrated potent anti-tumor activity in preclinical models of B cell malignancies, making it a promising candidate for further development as a therapeutic agent. One limitation of this compound is its relatively short half-life, which may require frequent dosing in clinical settings.

Direcciones Futuras

There are several potential future directions for the development of N-[3-(propionylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide as a therapeutic agent. One potential application is in the treatment of CLL, which is a B cell malignancy that is often resistant to current therapies. This compound has shown promising results in preclinical models of CLL, and further clinical studies are needed to evaluate its efficacy in this setting. Another potential application is in the treatment of autoimmune disorders, such as rheumatoid arthritis and lupus, where this compound has shown efficacy in preclinical models. Finally, this compound may have potential applications in other B cell-related diseases, such as multiple sclerosis and primary immune deficiency disorders.

Métodos De Síntesis

The synthesis of N-[3-(propionylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide involves several steps, starting from commercially available starting materials. The first step involves the protection of the phenolic hydroxyl group, followed by the introduction of the furanyl group. The next step involves the coupling of the amine group with the propionyl group, followed by the deprotection of the phenolic hydroxyl group. Finally, the benzamide moiety is introduced, and the final product is obtained after purification by chromatography.

Aplicaciones Científicas De Investigación

N-[3-(propionylamino)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide has been extensively studied in preclinical models of B cell malignancies and autoimmune disorders. In vitro studies have shown that this compound inhibits BTK activity and downstream signaling pathways, resulting in decreased proliferation and survival of B cells. In vivo studies have demonstrated that this compound has potent anti-tumor activity in various mouse models of B cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B cell lymphoma (DLBCL).

Propiedades

Fórmula molecular

C21H24N2O4

Peso molecular

368.4 g/mol

Nombre IUPAC

4-(oxolan-2-ylmethoxy)-N-[3-(propanoylamino)phenyl]benzamide

InChI

InChI=1S/C21H24N2O4/c1-2-20(24)22-16-5-3-6-17(13-16)23-21(25)15-8-10-18(11-9-15)27-14-19-7-4-12-26-19/h3,5-6,8-11,13,19H,2,4,7,12,14H2,1H3,(H,22,24)(H,23,25)

Clave InChI

XNQXCBGXOWDKTG-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)OCC3CCCO3

SMILES canónico

CCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)OCC3CCCO3

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.